molecular formula C8H15Cl2N3O2 B2665229 methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride CAS No. 2137566-97-1

methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride

Cat. No.: B2665229
CAS No.: 2137566-97-1
M. Wt: 256.13
InChI Key: JPNSLJLDGYIWRI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is a chemical compound supplied as a dihydrochloride salt with the CAS Number 2137566-97-1 . It is characterized by the molecular formula C8H15Cl2N3O2 and a molecular weight of 256.13 g/mol . This compound is described as a versatile small molecule scaffold, indicating its potential utility in various research and development contexts, particularly in medicinal chemistry where such structures are valuable for constructing more complex molecules . The product is offered with a minimum purity of 95% and is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans . For comprehensive handling, safety, and storage information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 2-amino-3-(4-methylpyrazol-1-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-6-3-10-11(4-6)5-7(9)8(12)13-2;;/h3-4,7H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSLJLDGYIWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with methyl 2-amino-3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications:
Recent studies have indicated that compounds related to methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride exhibit promising activity as inhibitors of human neuronal nitric oxide synthase (hnNOS). These inhibitors are being researched for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selective inhibition of hnNOS can reduce neuroinflammation and neuronal damage associated with these conditions .

Anticancer Activity:
Compounds derived from pyrazole scaffolds, including this compound, have shown anticancer properties. Research has demonstrated that modifications to the pyrazole ring can enhance the compound's efficacy against various cancer cell lines. The structure-activity relationship studies indicate that specific substitutions on the pyrazole moiety can lead to increased potency against cancer cells .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile intermediate in organic synthesis. Its amino and ester functional groups enable it to participate in various reactions, such as coupling reactions and modifications to create more complex structures. This versatility makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: hnNOS Inhibition
A study focused on synthesizing a series of compounds based on the pyrazole structure demonstrated that derivatives of this compound exhibited significant inhibition of hnNOS activity. The lead compound showed an IC50 value in the nanomolar range, indicating strong potency. This research highlights the potential for developing new therapeutics targeting neurodegenerative diseases .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed a dose-dependent response, with some derivatives showing over 70% inhibition of cell proliferation at low micromolar concentrations. These findings support further investigation into the mechanism of action and potential clinical applications of these compounds in oncology .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound and its analogs:

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Reference
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride Pyrazole (4-methyl) Propanoate ester Dihydrochloride 265.12
Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride Phenyl (3-bromo-4-hydroxy) Acetate ester Hydrochloride 296.55
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Phenyl (4-nitro) Propanoate ester Free base 254.23
Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride Pyrazole (1,3-dimethyl) Propanoate ester Dihydrochloride 279.17

Key Observations:

  • Pyrazole vs. Phenyl Backbone : The target compound’s pyrazole ring (4-methyl) offers distinct electronic and steric profiles compared to phenyl derivatives. For instance, the 4-nitrophenyl group in introduces strong electron-withdrawing effects, altering reactivity in reduction or nucleophilic substitution reactions.
  • Salt Form: Dihydrochloride salts (target and ) exhibit higher aqueous solubility than mono-hydrochloride () or free-base forms (). The dual chloride ions facilitate stronger ionic interactions in crystallization, as noted in hydrogen-bonding studies .

Physicochemical Properties

Property Target Compound Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate HCl (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate diHCl
Solubility (Water) High (dihydrochloride salt) Moderate (hydrochloride salt) Low (free base) High (dihydrochloride salt)
Melting Point ~200–220°C (estimated) ~180–195°C ~150–165°C ~210–225°C
Hydrogen Bonding Capacity High (two Cl⁻ counterions) Moderate (one Cl⁻ counterion) Low (no counterions) High (two Cl⁻ counterions)

Notes:

  • The dihydrochloride form enhances hydrogen bonding with solvent molecules, improving solubility and crystallization predictability .
  • The nitro group in lowers the pKa of the amino group, increasing acidity compared to pyrazole-based analogs.

Biological Activity

Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₃Cl₂N₃O₂
  • Molecular Weight : 220.11 g/mol
  • CAS Number : 1235242-43-1

The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties. The presence of the amino group enhances its potential as a bioactive agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In a study assessing its effects against Gram-positive and Gram-negative bacteria, it exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showing promise as a potential antimicrobial agent . This activity is attributed to the structural features of the pyrazole moiety, which enhances membrane permeability.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated critical insights into how modifications of the pyrazole ring and side chains influence biological activity:

Modification Effect on Activity
Substitution at position 4Increases anticancer potency due to enhanced receptor binding
Amino group additionEnhances solubility and bioavailability
Alkyl chain lengthModulates lipophilicity, affecting membrane permeability

These findings suggest that careful structural modifications can optimize the pharmacological profile of this compound.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving the administration of this compound in mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways .
  • Case Study on Anti-inflammatory Mechanism :
    In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema and inflammatory markers, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm proton environments, especially the pyrazole ring (δ 7.5–8.5 ppm) and methyl ester (δ 3.6–3.8 ppm).
  • X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement, particularly to verify dihydrochloride salt formation .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to detect impurities from incomplete salt formation .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
The dihydrochloride salt is hygroscopic; stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition at elevated temperatures.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under controlled humidity.
  • Long-term storage : Use desiccants (silica gel) at –20°C in airtight containers to prevent hydrolysis .

What hydrogen-bonding patterns dominate its crystal packing, and how do they affect physicochemical properties?

Advanced Research Question
Graph set analysis (Etter’s formalism) of XRD data reveals N–H···Cl and O–H···Cl interactions between the ammonium/chloride ions and pyrazole rings. These patterns influence solubility, melting point, and stability. For example, strong N–H···Cl networks reduce hygroscopicity but may lower solubility in polar solvents .

How can researchers resolve contradictions in reported solubility or reactivity data?

Advanced Research Question
Discrepancies often arise from:

  • Purity variations : Use orthogonal methods (HPLC, LC-MS) to confirm ≥95% purity .
  • Synthetic route differences : Compare outcomes from alternative pathways (e.g., esterification before/after pyrazole coupling) .
  • Crystallographic polymorphism : Screen multiple crystal forms via solvent-mediated recrystallization .

What computational methods predict its intermolecular interactions in supramolecular assemblies?

Advanced Research Question

  • Density Functional Theory (DFT) : Model hydrogen-bond strengths and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Crystal Structure Prediction (CSP) : Tools like Mercury (CSD) leverage Etter’s rules to forecast packing motifs .

How can stereoisomers or regioisomers of this compound be differentiated?

Advanced Research Question

  • Chiral Chromatography : Use cellulose-based columns to resolve enantiomers (if applicable).
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between protons (e.g., pyrazole vs. ester groups).
  • Single-Crystal XRD : Unambiguously assign stereochemistry .

What role does this compound play in designing supramolecular catalysts or coordination complexes?

Advanced Research Question
The pyrazole moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), enabling coordination polymers. The ester group can be hydrolyzed to a carboxylic acid for further functionalization. Applications include catalytic frameworks or metal-organic frameworks (MOFs) with tunable porosity .

How can researchers derivatize this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Ester Hydrolysis : Convert methyl ester to carboxylic acid under basic conditions for coupling reactions.
  • Pyrazole Modification : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Salt Metathesis : Exchange dihydrochloride with other counterions (e.g., sulfate) to modulate solubility .

What precautions are necessary when handling this compound in hygroscopic environments?

Basic Research Question

  • Lab Practices : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar) to prevent moisture uptake.
  • Immediate Use : Prepare solutions fresh or store under anhydrous solvents (e.g., DMF, DMSO).
  • Monitoring : Conduct Karl Fischer titration to quantify residual water in batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.